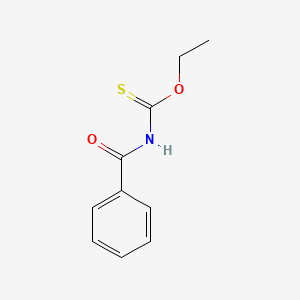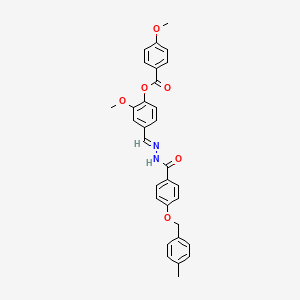
2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(2-(4-((4-Methylbenzyl)oxy)Benzoyl)carbohydrazonoyl)phenyl 4-Methoxybenzoat ist eine komplexe organische Verbindung mit der Summenformel C31H28N2O6 und einem Molekulargewicht von 524,579 . Diese Verbindung gehört zu einer Sammlung seltener und einzigartiger Chemikalien, die hauptsächlich in der frühen Entdeckungsforschung eingesetzt werden .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methoxy-4-(2-(4-((4-Methylbenzyl)oxy)Benzoyl)carbohydrazonoyl)phenyl 4-Methoxybenzoat umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Der allgemeine Syntheseweg umfasst:
Bildung des Hydrazon-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion eines Benzylhydrazinderivats mit einem Benzaldehyddervivat unter sauren Bedingungen.
Veresterung: Das Zwischenprodukt wird dann mit 4-Methoxybenzoesäure in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) verestert.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind aufgrund ihrer Spezialanwendung in der Forschung nicht gut dokumentiert. Die allgemeinen Prinzipien der organischen Synthese, wie z. B. die Batchverarbeitung und der Einsatz von automatisierten Reaktoren, können auf die Hochskalierung der Produktion angewendet werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Methoxy-4-(2-(4-((4-Methylbenzyl)oxy)Benzoyl)carbohydrazonoyl)phenyl 4-Methoxybenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Benzyl- und Methoxygruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Natriummethoxid in Methanol.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren und Ketonen.
Reduktion: Bildung von Alkoholen und Aminen.
Substitution: Bildung von substituierten Benzyl- und Methoxyderivaten.
Analyse Chemischer Reaktionen
Types of Reactions
2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzyl and methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(2-(4-((4-Methylbenzyl)oxy)Benzoyl)carbohydrazonoyl)phenyl 4-Methoxybenzoat wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie.
Biologie: In Studien, die sich mit Enzyminhibition und Protein-Ligand-Wechselwirkungen befassen.
Industrie: Eingeschränkter Einsatz bei der Entwicklung von Spezialmaterialien und chemischen Verfahren.
Wirkmechanismus
Der Wirkmechanismus von 2-Methoxy-4-(2-(4-((4-Methylbenzyl)oxy)Benzoyl)carbohydrazonoyl)phenyl 4-Methoxybenzoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder allosterische Stellen bindet und so die Konformation und Funktion des Enzyms verändert. Die genauen Wege und molekularen Zielstrukturen werden noch untersucht, aber die Struktur der Verbindung deutet auf mögliche Wechselwirkungen mit hydrophoben und aromatischen Resten in Proteinen hin.
Wirkmechanismus
The mechanism of action of 2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with hydrophobic and aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxy-4-(2-(4-((4-Methylbenzyl)oxy)Benzoyl)carbohydrazonoyl)phenyl 4-Methylbenzoat
- 2-Methoxy-4-(2-(4-((4-Methylbenzyl)oxy)Benzoyl)carbohydrazonoyl)phenyl 3-Phenylacrylat
Einzigartigkeit
2-Methoxy-4-(2-(4-((4-Methylbenzyl)oxy)Benzoyl)carbohydrazonoyl)phenyl 4-Methoxybenzoat ist durch seine spezifischen Strukturmerkmale einzigartig, wie z. B. das Vorhandensein sowohl von Methoxy- als auch von Benzylgruppen, die zu seiner unterschiedlichen chemischen Reaktivität und möglichen biologischen Aktivität beitragen. Seine Seltenheit und der spezialisierte Einsatz in der frühen Entdeckungsforschung unterstreichen seine Einzigartigkeit.
Eigenschaften
CAS-Nummer |
765311-43-1 |
|---|---|
Molekularformel |
C31H28N2O6 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C31H28N2O6/c1-21-4-6-22(7-5-21)20-38-27-15-9-24(10-16-27)30(34)33-32-19-23-8-17-28(29(18-23)37-3)39-31(35)25-11-13-26(36-2)14-12-25/h4-19H,20H2,1-3H3,(H,33,34)/b32-19+ |
InChI-Schlüssel |
GUFPAZVAMHEQSJ-BIZUNTBRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



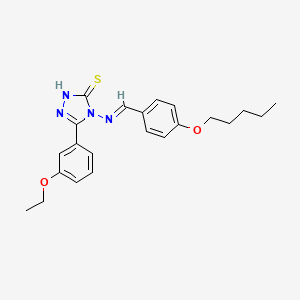
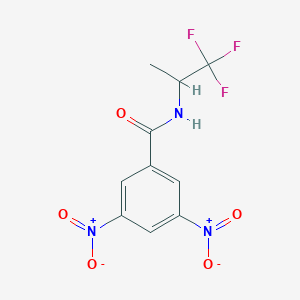


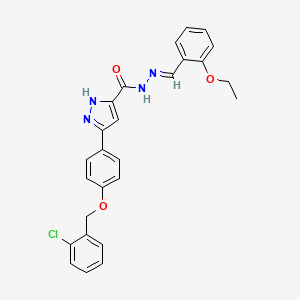
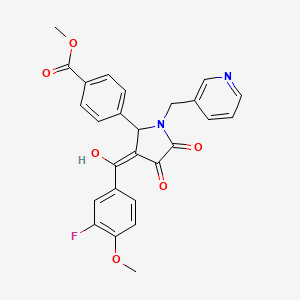
![N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine](/img/structure/B12007444.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
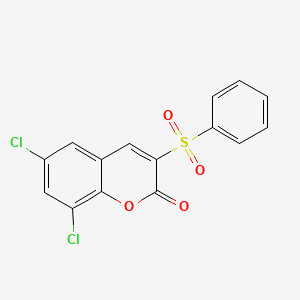


![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
